molecular formula C17H14ClN3O4 B2958936 2-(3-chlorophenoxy)-N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)acetamide CAS No. 872869-19-7

2-(3-chlorophenoxy)-N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)acetamide

Cat. No. B2958936
M. Wt: 359.77
InChI Key: CIPGTLFXKVJESS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 4-CPA involves the condensation of p-chlorophenoxyacetic acid (also known as 4-chlorophenoxyacetic acid ) with 4-methoxyphenyl isocyanate . The reaction proceeds through an oxadiazole ring formation , resulting in the final product. The synthetic route is well-documented in the literature .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 157-159°C .

Future Directions

: Sigma-Aldrich: p-Chlorophenoxyacetic acid

properties

IUPAC Name

2-(3-chlorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4/c1-23-13-7-5-11(6-8-13)16-17(21-25-20-16)19-15(22)10-24-14-4-2-3-12(18)9-14/h2-9H,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPGTLFXKVJESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chlorophenoxy)-N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)acetamide

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